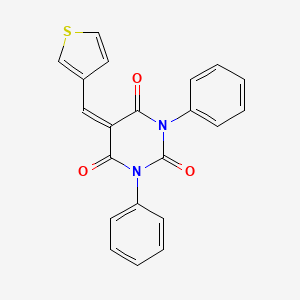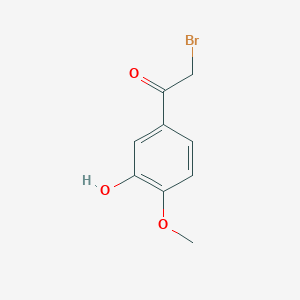
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H9BrO2 . It is also known as "Ethanone, 2-bromo-1-(4-methoxyphenyl)-" .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the second carbon of an ethanone group. The ethanone group is further substituted with a 4-methoxyphenyl group .Scientific Research Applications
Identification in Pyrolysis Products
A study identified pyrolysis products of a substance related to 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone, highlighting its relevance in analyzing the stability and degradation of similar compounds under heat exposure (Texter et al., 2018).
Metabolic Pathways in Rats
Another research focused on the in vivo metabolism of a related compound in rats, identifying various metabolites and suggesting potential metabolic pathways, which could be relevant for understanding the metabolism of 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone (Kanamori et al., 2002).
Enantiomerically Pure Derivatives
Research has also been conducted on synthesizing enantiomerically pure derivatives of structurally similar compounds, showcasing the importance of 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone in the field of stereochemistry (Zhang et al., 2014).
Antimicrobial Activities
A study on derivatives of a similar compound found significant antimicrobial activities, suggesting potential applications in developing antimicrobial agents (Sherekar et al., 2021).
Cytotoxic Activity and Fluorescence Properties
The cytotoxic activity and fluorescence properties of certain derivatives have been investigated, indicating its potential in cancer research and as a fluorescence marker (Kadrić et al., 2014).
Synthesis Improvements
There has been an improvement in the synthetic technology of related compounds, which can be relevant for the synthesis of 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone, improving yield and purity (Yu-feng, 2013).
properties
IUPAC Name |
2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXKTRDFYCGOSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone | |
CAS RN |
90971-90-7 |
Source


|
| Record name | 2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2864499.png)
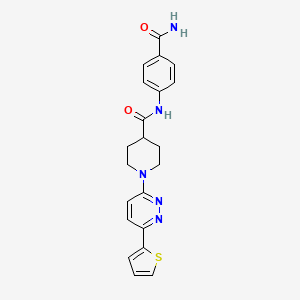
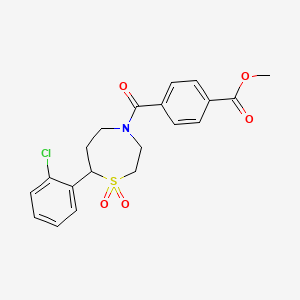
![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2864507.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide](/img/structure/B2864509.png)
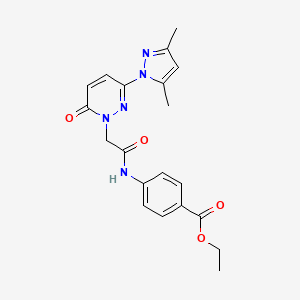
![6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2864513.png)
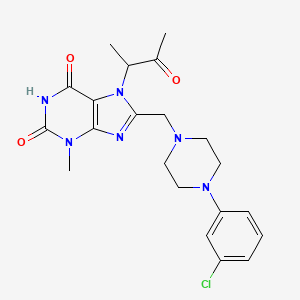
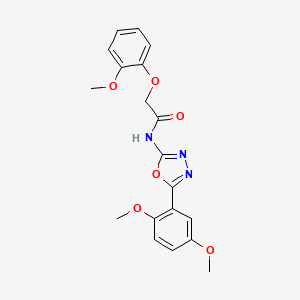
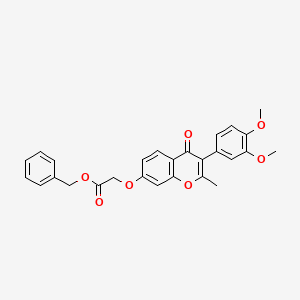

![1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2864519.png)
![4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2864520.png)
